molecular formula C21H20ClN3O5S B11219911 N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide

N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B11219911
M. Wt: 461.9 g/mol
InChI Key: YMKCDKGVLHXDKH-UHFFFAOYSA-N
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Description

N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a thieno[3,4-c]pyrazole ring, and a dimethoxyphenylacetamide moiety. Its intricate molecular architecture suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts or specific reagents to facilitate the formation of the thieno[3,4-c]pyrazole ring.

    Introduction of the Chlorophenyl Group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the thieno[3,4-c]pyrazole core.

    Attachment of the Dimethoxyphenylacetamide Moiety: This final step involves coupling the dimethoxyphenylacetamide group to the intermediate compound, often using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Scaling Up Reactions: Adjusting reaction conditions to accommodate larger quantities of reactants.

    Purification Techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and safety of the produced compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: May produce reduced forms with altered functional groups.

    Substitution: Can result in compounds with different substituents replacing the chlorophenyl group.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the production of specialized chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Binding to Receptors: The compound may bind to specific receptors, modulating their activity.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways.

    Signal Transduction: The compound could influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide: Lacks the dimethoxyphenyl group.

    N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide: Lacks the dimethoxy substituents on the phenyl ring.

Uniqueness

The presence of both the dimethoxyphenyl group and the chlorophenyl group in N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide makes it unique. These structural features may confer distinct chemical properties and biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C21H20ClN3O5S

Molecular Weight

461.9 g/mol

IUPAC Name

N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C21H20ClN3O5S/c1-29-18-7-6-13(8-19(18)30-2)9-20(26)23-21-16-11-31(27,28)12-17(16)24-25(21)15-5-3-4-14(22)10-15/h3-8,10H,9,11-12H2,1-2H3,(H,23,26)

InChI Key

YMKCDKGVLHXDKH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC(=CC=C4)Cl)OC

Origin of Product

United States

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